

# A Comprehensive Technical Guide to N-(2-Bromo-4-methylphenyl)acetamide

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## Compound of Interest

Compound Name: *N-(2-Bromo-4-methylphenyl)acetamide*

Cat. No.: *B181042*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-(2-Bromo-4-methylphenyl)acetamide**, a key chemical intermediate. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its significant applications in the fields of medicinal chemistry and drug discovery.

## Chemical Identity and Nomenclature

The compound with the common name **N-(2-Bromo-4-methylphenyl)acetamide** is systematically named in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

The official IUPAC name for this compound is **N-(2-bromo-4-methylphenyl)acetamide**<sup>[1][2]</sup>. It is also commonly known by synonyms such as 2'-Bromo-4'-methylacetanilide<sup>[1][2]</sup>.

## Physicochemical and Structural Data

A summary of the key physicochemical properties of **N-(2-Bromo-4-methylphenyl)acetamide** is presented below. This data is crucial for its handling, characterization, and use in synthetic applications.

Property	Value	Source
CAS Number	614-83-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	228.09 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	<chem>CC1=CC(=C(C=C1)NC(=O)C)Br</chem>	<a href="#">[1]</a>
InChI Key	UUDGTWKIIUEVJD-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis Protocol

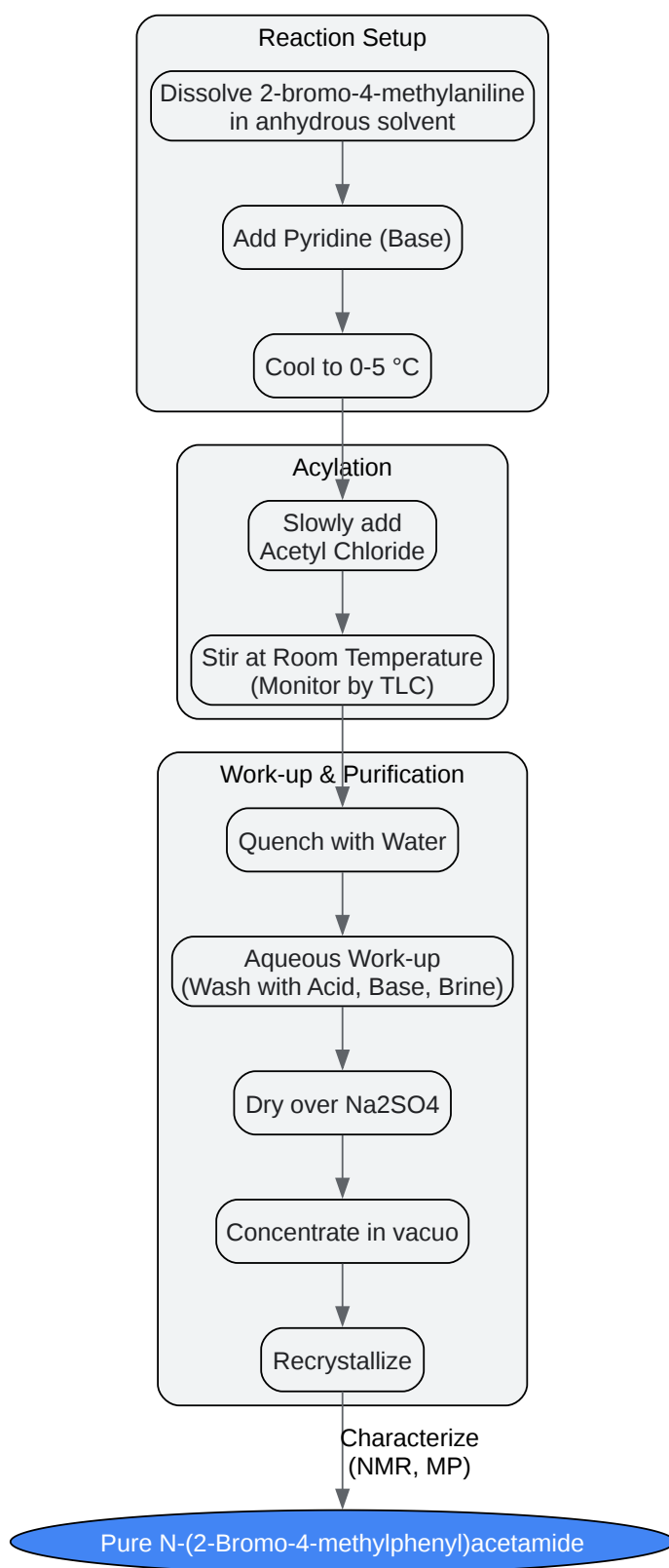
**N-(2-Bromo-4-methylphenyl)acetamide** is typically synthesized via the acylation of 2-bromo-4-methylaniline. The following protocol is a representative method derived from standard organic synthesis procedures for analogous compounds.

### Experimental Protocol: Synthesis of **N-(2-Bromo-4-methylphenyl)acetamide**

- **Reaction Setup:** In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-4-methylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
- **Addition of Base:** Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as an acid scavenger. Cool the mixture to 0-5 °C in an ice bath.
- **Acylation:** Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), dropwise to the cooled solution while maintaining vigorous stirring.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
- **Work-up:** Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Sequentially wash the organic

layer with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **N-(2-Bromo-4-methylphenyl)acetamide**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR spectroscopy.



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Fig 1. Experimental workflow for the synthesis of **N-(2-Bromo-4-methylphenyl)acetamide**.

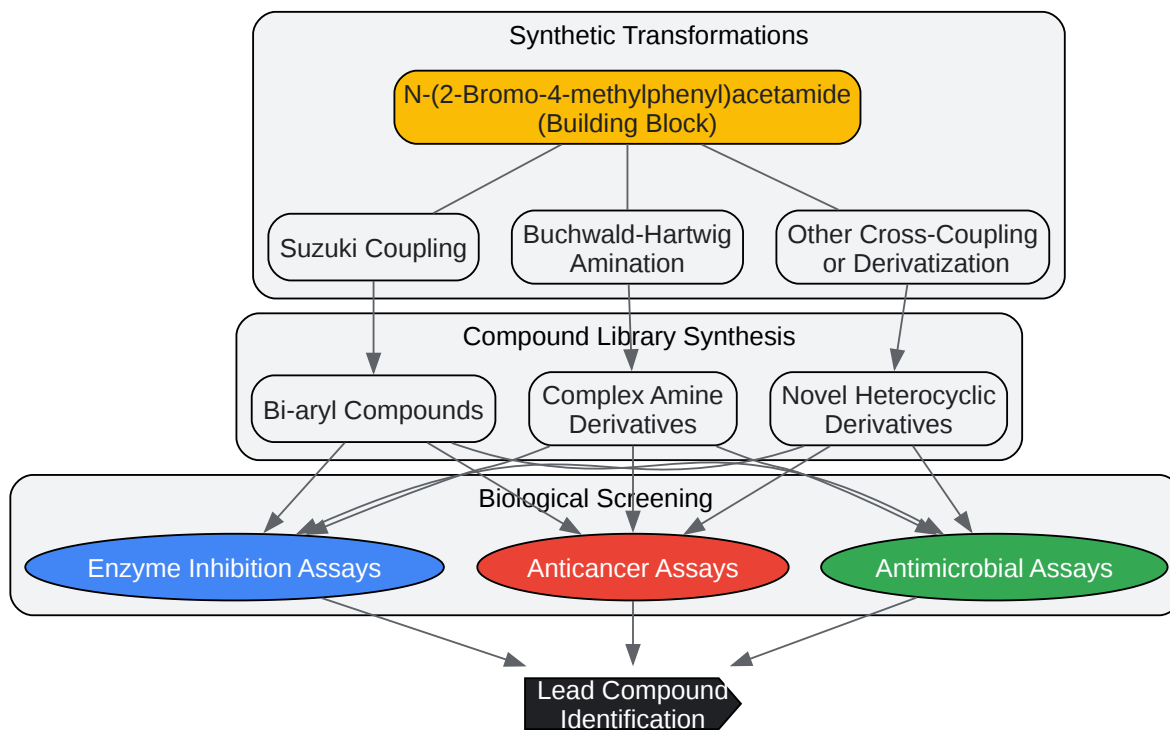
## Applications in Research and Drug Development

While specific biological activities of **N-(2-Bromo-4-methylphenyl)acetamide** itself are not extensively documented, its structure represents a valuable scaffold and intermediate in medicinal chemistry. Acetamide derivatives are integral to many pharmaceuticals, and the bromo-methylphenyl moiety allows for further functionalization, making it a versatile building block for creating libraries of novel compounds for drug discovery.

Related acetamide compounds have shown significant potential in various therapeutic areas:

Compound Class / Derivative	Potential Application	Reference
N-(2-Bromo-4-nitrophenyl)acetamide	Synthesis of anticancer drug analogs	[3]
Thiazolyl-chloroacetamide Derivatives	Antimicrobial and antiproliferative agents	[4]
N-phenylacetamide Derivatives	Antibacterial activity	[5]
N-(4-Bromo-3-methylphenyl)pyrazine-carboxamides	Antibacterial against XDR S. typhi	[6]
Acetamide-Sulfonamide Scaffolds	Antiurease activity	[7]

The presence of the bromine atom on the phenyl ring is particularly strategic, as it provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the synthesis of more complex molecular architectures with potential biological activity.



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Fig 2. Role of **N-(2-Bromo-4-methylphenyl)acetamide** in a drug discovery pathway.

## Safety and Handling

Based on GHS classifications for **N-(2-Bromo-4-methylphenyl)acetamide**, the compound is known to cause skin and serious eye irritation<sup>[1]</sup>.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)<sup>[1]</sup>.
- Precautionary Measures: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety goggles, gloves,

and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**N-(2-bromo-4-methylphenyl)acetamide** is a well-defined chemical compound with significant utility as a synthetic intermediate. Its straightforward synthesis and the reactive handles within its structure make it a valuable precursor for the development of diverse molecular libraries. For researchers in drug discovery, particularly in the areas of oncology and infectious diseases, this compound serves as a critical building block for creating novel therapeutic candidates. Proper handling and adherence to safety protocols are essential when working with this reagent.

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